

Physicochemical Properties of 7-Phenoxyquinolin-2(1H)-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Phenoxyquinolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **7-Phenoxyquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogues and computational predictions to offer a thorough understanding of its chemical nature.

Core Physicochemical Data

The following table summarizes the available and estimated physicochemical properties of **7-Phenoxyquinolin-2(1H)-one** and its key precursors. This allows for a comparative analysis of their characteristics.

Property	7-Phenoxyquinolin-2(1H)-one	7-Hydroxyquinolin-2(1H)-one	Quinolin-2(1H)-one
Molecular Formula	C ₁₅ H ₁₁ NO ₂	C ₉ H ₇ NO ₂	C ₉ H ₇ NO
Molecular Weight	237.25 g/mol	161.16 g/mol	145.16 g/mol [1]
Melting Point (°C)	Data not available	239-244[2]	Data not available
Boiling Point (°C)	Data not available	264.27 (rough estimate)[2]	Data not available
Water Solubility	Predicted to be low	454.3 mg/L (20 °C)[2]	Data not available
pKa	Data not available	pK ₁ : 5.48 (+1); pK ₂ : 8.85 (0) (20°C)[2]	Data not available
LogP	Data not available	Data not available	1.3[1]

Note: The lack of extensive experimental data for **7-Phenoxyquinolin-2(1H)-one** highlights an opportunity for further research to fully characterize this compound. Computational tools can be employed to predict properties such as pKa and logP to guide initial experimental design.[3][4][5]

Experimental Protocols

A detailed experimental protocol for the synthesis of **7-Phenoxyquinolin-2(1H)-one** is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be devised based on established methods for the synthesis of its precursor, 7-hydroxyquinolin-2(1H)-one, followed by a standard etherification reaction.

Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one

A well-documented method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[6][7]

Materials:

- 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone

- 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Tetrahydrofuran (THF)
- Aqueous workup reagents

Procedure:

- Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in THF.
- Add a stoichiometric amount of DDQ to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Upon completion, perform an aqueous workup to remove by-products.
- Purify the crude product by recrystallization or column chromatography to obtain 7-hydroxyquinolin-2(1H)-one.

Step 2: Synthesis of 7-Phenoxyquinolin-2(1H)-one (Proposed)

The synthesis of the target compound can be achieved via a Williamson ether synthesis or a Buchwald-Hartwig amination-type reaction from 7-hydroxyquinolin-2(1H)-one.

Materials:

- 7-Hydroxyquinolin-2(1H)-one
- Phenol (for Williamson) or a suitable phenylating agent (e.g., phenylboronic acid for Buchwald-Hartwig)
- Base (e.g., K_2CO_3 , CS_2CO_3)
- Solvent (e.g., DMF, DMSO)
- For Buchwald-Hartwig: Palladium catalyst and a suitable ligand

Proposed Procedure (Williamson Ether Synthesis):

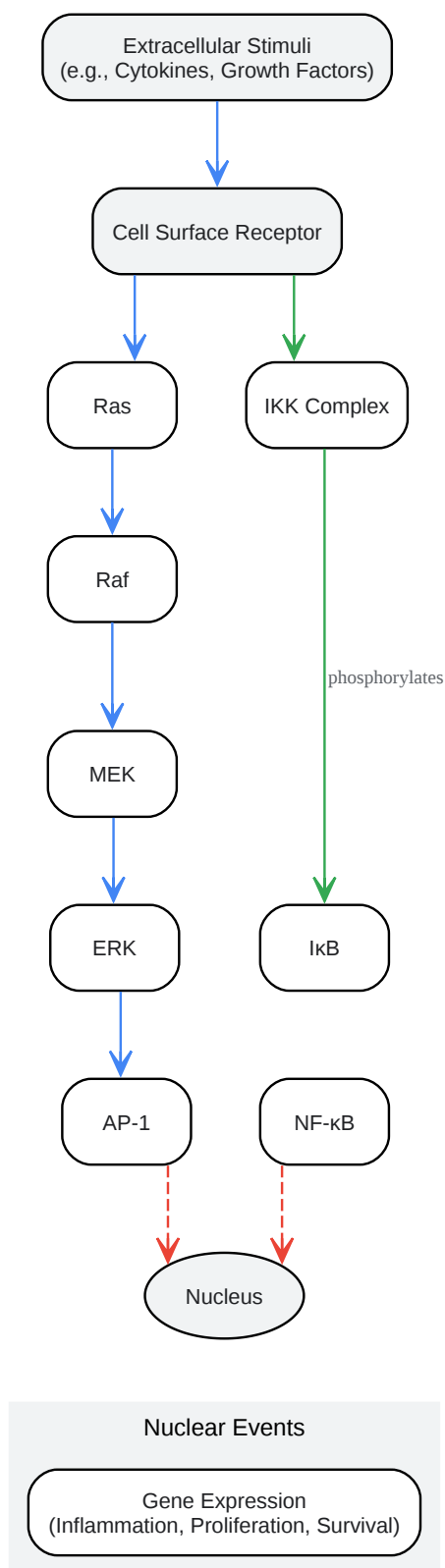
- To a solution of 7-hydroxyquinolin-2(1H)-one in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.
- Add a phenylating agent, such as iodobenzene or bromobenzene.
- Heat the reaction mixture and monitor its progress by TLC.
- Once the reaction is complete, cool the mixture and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield **7-phenoxyquinolin-2(1H)-one**.

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of **7-Phenoxyquinolin-2(1H)-one** have not been elucidated, the broader class of quinolinone derivatives has been shown to exhibit a range of biological activities, including anticancer and antimicrobial effects.^{[8][9][10]} These activities often stem from the modulation of key cellular signaling pathways. For instance, some quinoline derivatives have been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in cell proliferation, inflammation, and apoptosis.^{[11][12]}

A novel quinoline derivative, DFIQ, has been shown to sensitize non-small cell lung cancer cells to ferroptosis by promoting oxidative stress, which is linked to autophagic dysfunction and mitochondrial damage.^[9] Furthermore, 2-phenylamino-4-phenoxyquinoline derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase.^[8]

The diagram below illustrates a generalized representation of the MAPK/NF-κB signaling cascade, which is a potential target for quinolinone-based compounds.

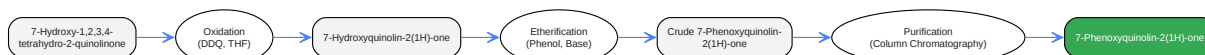


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MAPK/NF-κB Signaling Pathway

Experimental and Synthetic Workflow Visualization

The following diagram outlines the proposed synthetic workflow for **7-Phenoxyquinolin-2(1H)-one**, from the starting material to the final product, including key steps of reaction and purification.



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Synthetic Workflow for **7-Phenoxyquinolin-2(1H)-one**

This guide serves as a foundational resource for researchers interested in **7-Phenoxyquinolin-2(1H)-one**. Further experimental investigation is necessary to fully elucidate its physicochemical properties and biological activities.

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